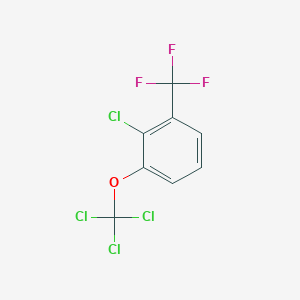

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Description

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a chlorine atom at position 2, a trichloromethoxy group (-O-CCl₃) at position 1, and a trifluoromethyl (-CF₃) group at position 2. This structure confers unique chemical properties, including high lipophilicity and stability due to the electron-withdrawing effects of the trichloromethoxy and trifluoromethyl groups.

Properties

IUPAC Name |

2-chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl4F3O/c9-6-4(7(13,14)15)2-1-3-5(6)16-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKVTAMAYGGDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl4F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene. This reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at a temperature range of 50-70°C to ensure optimal yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and purity. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include partially or fully dechlorinated aromatic compounds.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance bioactivity and metabolic stability. Fluorinated compounds are increasingly prevalent in drug formulations, contributing to improved efficacy and reduced side effects .

Agrochemicals

In agrochemical research, this compound is utilized to develop fungicides and herbicides. Its trichloromethoxy group provides fungicidal properties, making it a candidate for protecting crops against fungal diseases. The compound's ability to modify the physicochemical properties of active ingredients is crucial for enhancing the effectiveness of agrochemicals .

Material Science

The incorporation of fluorinated compounds like this compound into materials science has led to advancements in the development of specialty chemicals with unique properties such as high dielectric strength and thermal stability. These materials find applications in electronics and coatings .

Case Study 1: Pharmaceutical Applications

A study conducted on the synthesis of a novel antifungal agent demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains. The modifications made to the original compound improved its solubility and bioavailability, leading to enhanced therapeutic outcomes .

Case Study 2: Agrochemical Efficacy

Research on the efficacy of fluorinated agrochemicals highlighted that formulations containing this compound showed superior performance in controlling fungal pathogens in crops compared to non-fluorinated counterparts. The study emphasized the importance of fluorination in enhancing the biological activity of fungicides .

Comparative Data Table

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Pharmaceutical Development | Enhanced bioactivity and metabolic stability | Synthesis of antifungal agents |

| Agrochemicals | Improved efficacy against pests | Development of fungicides |

| Material Science | Unique properties such as thermal stability | Specialty chemicals for electronics |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substituents differentiate it from structurally related halogenated benzenes. Below is a comparative analysis based on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Note: Molar mass for the target compound is estimated based on structural analogs.

Key Differences:

Substituent Effects: The trichloromethoxy group (-O-CCl₃) in the target compound enhances electron-withdrawing effects compared to oxyfluorfen’s ethoxy-nitro group (-O-C₂H₅/NO₂), likely increasing oxidative stability but raising toxicity concerns .

Physicochemical Properties: The trifluoromethyl group (-CF₃) in all compounds contributes to high thermal stability and resistance to metabolic degradation. The target compound’s higher molar mass (~318 g/mol vs.

Applications :

- Oxyfluorfen’s ethoxy-nitro substituents optimize herbicidal activity via photodegradation-triggered phytotoxicity .

- The target compound’s trichloromethoxy group may favor use as a synthetic intermediate for chlorinated pesticides or pharmaceuticals, though efficacy data is lacking.

Safety Profiles: Chlorine-rich substituents (e.g., -O-CCl₃) correlate with higher acute toxicity in analogs, necessitating stringent handling protocols . Oxyfluorfen’s regulatory restrictions highlight the importance of substituent-driven carcinogenicity risks, which may extend to the target compound .

Research Findings and Implications

- Synthetic Utility : The trichloromethoxy group’s steric bulk and electron-withdrawing nature make the target compound a candidate for nucleophilic aromatic substitution, though reaction conditions may require optimization compared to nitro or ethoxy analogs .

- Regulatory Gaps : Unlike oxyfluorfen, the target compound lacks explicit regulatory guidelines, underscoring the need for hazard classification based on structural analogs .

Biological Activity

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, a compound with significant chemical properties, has garnered attention for its potential biological activities. Its unique structure, featuring both chloro and trifluoromethyl groups, suggests a diverse range of interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H3Cl4F3O

- Molecular Weight : 341.4 g/mol

The presence of multiple halogen substituents contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Disruption of Cellular Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.

- Interference with Signaling Pathways : It may modulate signaling pathways by interacting with receptors or other proteins, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Herbicidal Effects

Research focused on the herbicidal activity demonstrated that this compound effectively inhibited photosynthesis in target plant species. The mechanism involved interference with the electron transport chain in chloroplasts, leading to reduced ATP production and plant death.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects on cancer cell lines. Apoptotic markers were significantly elevated, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights how modifications to its structure can influence biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and biological potency.

- Chloro Substituents : Contribute to enzyme inhibition and antimicrobial properties.

Research indicates that compounds with similar structures but different substituents exhibit varied levels of activity, emphasizing the importance of molecular design in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.